Cas no 2361574-13-0 (tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate)

Tert-butyl N-[(1s,4s)-4-[2-(N-methylprop-2-enamido)acetamido]cyclohexyl]carbamate is a specialized carbamate derivative featuring a cyclohexyl backbone functionalized with an N-methylacrylamide acetamide group. Its rigid cyclohexyl structure enhances stereochemical stability, while the tert-butyl carbamate moiety offers selective deprotection capabilities, making it valuable in peptide synthesis and medicinal chemistry applications. The N-methylacrylamide group provides a reactive handle for further functionalization, such as polymerization or conjugation. This compound is particularly useful in the design of targeted drug delivery systems or as a building block for bioactive molecules, owing to its balanced reactivity and stability under standard synthetic conditions.
tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate structure
2361574-13-0 structure
Product name:tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate
CAS No:2361574-13-0
MF:C17H29N3O4
MW:339.429864645004
CID:5413504
PubChem ID:145908373

tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Z2783952216
    • EN300-26574558
    • 2361574-13-0
    • Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate
    • tert-butyl N-[(1s,4s)-4-[2-(N-methylprop-2-enamido)acetamido]cyclohexyl]carbamate
    • tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate
    • Inchi: 1S/C17H29N3O4/c1-6-15(22)20(5)11-14(21)18-12-7-9-13(10-8-12)19-16(23)24-17(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,18,21)(H,19,23)
    • InChI Key: STIXSYWVSUWPGA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(CC1)NC(CN(C(C=C)=O)C)=O)=O

Computed Properties

  • Exact Mass: 339.21580641g/mol
  • Monoisotopic Mass: 339.21580641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 87.7Ų

tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574558-0.05g
tert-butyl N-[(1s,4s)-4-[2-(N-methylprop-2-enamido)acetamido]cyclohexyl]carbamate
2361574-13-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate

tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0)

The compound tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a cyclohexane ring substituted with an acetamide group and a tert-butyl carbamate moiety. The stereochemistry of the molecule is defined by the (1s,4s) configuration, which plays a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the importance of cyclohexane derivatives in drug discovery, particularly due to their ability to form stable conformations that can interact with biological targets. The presence of the N-methylprop-2-enamido group in this compound adds further complexity to its structure, potentially enhancing its ability to participate in hydrogen bonding and other non-covalent interactions. This feature makes it a promising candidate for applications in medicinal chemistry, where such interactions are critical for drug efficacy.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Researchers have employed various strategies, including nucleophilic substitution and amide bond formation, to construct the molecule efficiently. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of the (1s,4s) stereoisomer, which is essential for maintaining the compound's desired properties.

In terms of applications, tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate has shown potential as a precursor for more complex molecules in pharmaceutical research. Its ability to act as a building block for bioactive compounds has been demonstrated in several recent studies. For instance, it has been used as an intermediate in the synthesis of peptide mimetics and other bio-inspired molecules.

The environmental impact of this compound is another area of interest. Researchers have investigated its biodegradability and toxicity under various conditions. Initial findings suggest that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with its potential use in sustainable chemical processes.

In conclusion, tert-butyl N-(1s,4s)-4-2-(N-methylprop-2-enamido)acetamidocyclohexylcarbamate (CAS No. 2361574-13-0) represents a valuable addition to the arsenal of advanced organic compounds available for research and development. Its unique structure and promising properties make it a subject of ongoing interest in both academic and industrial settings.

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